
7-氯-N-(4-(吡咯烷-1-基甲基)吡啶-2-基)异喹啉-3-胺
描述
Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring, a nitrogen heterocycle . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .科学研究应用
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a key structural component of this compound, is widely utilized in drug discovery due to its versatility and ability to improve pharmacokinetic properties . The saturated nature of the pyrrolidine ring allows for efficient exploration of pharmacophore space and contributes significantly to the stereochemistry of molecules. This compound, with its pyrrolidine scaffold, can be used to design novel biologically active compounds with target selectivity, potentially leading to the development of new therapeutic agents.
Enhancing 3D Molecular Diversity
The non-planarity of the pyrrolidine ring introduces three-dimensional (3D) diversity into molecular structures, a phenomenon known as "pseudorotation" . This structural feature is crucial for the design of molecules with enhanced binding properties and selectivity towards biological targets, which is essential for the development of drugs with fewer side effects and improved efficacy.
Stereogenicity and Enantioselectivity
The stereogenicity of carbons in the pyrrolidine ring is significant for the biological profile of drug candidates . The spatial orientation of substituents can lead to different biological activities due to the varying binding modes to enantioselective proteins. This compound can be used to study the effects of stereochemistry on drug-receptor interactions, aiding in the design of more effective and selective drugs.
Anti-Tubercular Activity
Compounds with pyrrolidine rings have been investigated for their potential anti-tubercular activity . By modifying the pyrrolidine structure, researchers can synthesize derivatives with significant activity against Mycobacterium tuberculosis, contributing to the fight against tuberculosis, especially in the context of multi-drug resistant strains.
Anticancer Research
The pyrrolidine scaffold is also explored for its anticancer properties. Derivatives of pyrrolidine have shown promise in inhibiting cancer cell growth and proliferation . This compound could serve as a starting point for the synthesis of new anticancer agents, potentially leading to treatments that are more targeted and less toxic to healthy cells.
Modifying Physicochemical Parameters
The introduction of the pyrrolidine ring into molecules is a strategic choice to modify physicochemical parameters, such as solubility and stability, which are critical for drug absorption and distribution . This compound can be used to optimize the ADME/Tox (Absorption, Distribution, Metabolism, Excretion/Toxicology) profiles of potential drug candidates, enhancing their chances of success in clinical trials.
Designing Ligands for Protein Targets
The compound’s structure allows for the design of ligands with high affinity and specificity for protein targets . By studying the binding conformation of related structures, medicinal chemists can design new molecules that effectively interact with proteins involved in various diseases, paving the way for novel therapeutic approaches.
Exploration of Bioactive Molecules
Lastly, the pyrrolidine ring is a common feature in bioactive molecules with diverse biological activities . Research involving this compound can lead to the discovery of new bioactive molecules with applications in treating a wide range of conditions, from viral infections to chronic diseases.
属性
IUPAC Name |
7-chloro-N-[4-(pyrrolidin-1-ylmethyl)pyridin-2-yl]isoquinolin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN4/c20-17-4-3-15-11-19(22-12-16(15)10-17)23-18-9-14(5-6-21-18)13-24-7-1-2-8-24/h3-6,9-12H,1-2,7-8,13H2,(H,21,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAZBPEQJWFSYCU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2=CC(=NC=C2)NC3=NC=C4C=C(C=CC4=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00659618 | |
| Record name | 7-Chloro-N-{4-[(pyrrolidin-1-yl)methyl]pyridin-2-yl}isoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Chloro-N-(4-(pyrrolidin-1-ylmethyl)pyridin-2-yl)isoquinolin-3-amine | |
CAS RN |
1204701-70-1 | |
| Record name | 7-Chloro-N-{4-[(pyrrolidin-1-yl)methyl]pyridin-2-yl}isoquinolin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00659618 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


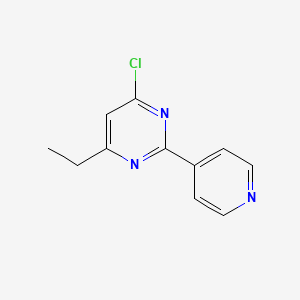
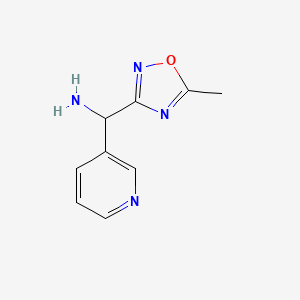


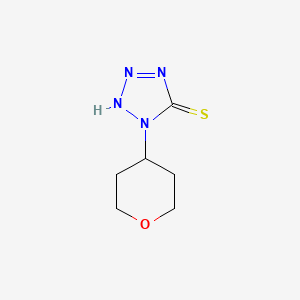

amine](/img/structure/B1486593.png)
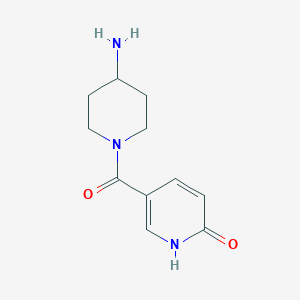
![1-[3-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1486595.png)

![3-(Diphenylamino)dibenzo[g,p]chrysene](/img/structure/B1486597.png)
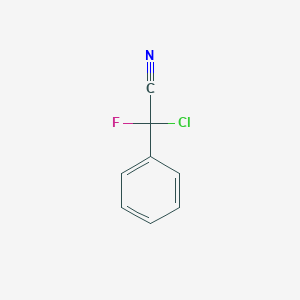
![N-[3-(4-Piperidinylmethoxy)phenyl]acetamide hydrochloride](/img/structure/B1486599.png)
![1-[(2-chloro-4-fluorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1486603.png)